Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

medicinal chemistry regioisomerism tautomeric equilibrium

Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS 873055-00-6) is a heterocyclic small molecule (C12H13NO4, MW 235.24 g/mol) belonging to the hexahydroquinoline family, characterized by a partially saturated quinoline core bearing dioxo substituents at positions 4 and 5 and an ethyl ester at position 3. This compound is specifically cited in patent literature as a synthetic intermediate in the preparation of ATP-binding cassette transporter modulators.

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
CAS No. 873055-00-6
Cat. No. B3058030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
CAS873055-00-6
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C1=O)C(=O)CCC2
InChIInChI=1S/C12H13NO4/c1-2-17-12(16)7-6-13-8-4-3-5-9(14)10(8)11(7)15/h6H,2-5H2,1H3,(H,13,15)
InChIKeyTWWYDAMKOZTNLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS 873055-00-6): Procurement-Grade Characterization and Comparator Context


Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS 873055-00-6) is a heterocyclic small molecule (C12H13NO4, MW 235.24 g/mol) belonging to the hexahydroquinoline family, characterized by a partially saturated quinoline core bearing dioxo substituents at positions 4 and 5 and an ethyl ester at position 3 . This compound is specifically cited in patent literature as a synthetic intermediate in the preparation of ATP-binding cassette transporter modulators [1]. The 4,5-dioxo substitution pattern distinguishes it mechanistically from the more widely studied 2,5-dioxo and 5-oxo-hexahydroquinoline regioisomers, with implications for tautomeric behavior, metal-chelation potential, and biological target engagement that cannot be assumed equivalent across regioisomeric variants [2].

Why Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Cannot Be Interchanged with Generic Hexahydroquinoline Analogs


Hexahydroquinoline derivatives exhibit regioisomer-dependent biological profiles because the position of the dioxo (or oxo) functionality dictates tautomeric equilibrium, hydrogen-bonding capacity, and metal-chelation geometry [1]. The 4,5-dioxo substitution pattern in the target compound positions a 1,3-dicarbonyl-like motif adjacent to the ring nitrogen, enabling keto-enol tautomerism that directly affects nucleophilic reactivity and potential enzyme-inhibitory interactions—a property absent in the 2,5-dioxo regioisomer (CAS 125885-50-9) where the dioxo groups are spatially separated [2]. Furthermore, the ethyl ester at position 3 confers distinct lipophilicity (XLogP3-AA ~0.5 for the 2,5-dioxo analog) and hydrolytic stability compared to the free carboxylic acid analog (CAS 72913-01-0), affecting membrane permeability and prodrug potential [3]. Substituting any of these closely related analogs without experimental validation risks altering target engagement, synthetic intermediate reactivity, or downstream biological readout in ways that cannot be predicted from nominal scaffold similarity alone.

Quantitative Comparative Evidence for Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS 873055-00-6)


Regioisomeric Differentiation: 4,5-Dioxo vs. 2,5-Dioxo Substitution Pattern Alters Tautomeric and Chelation Capacity

The target compound positions its two carbonyl groups at C4 and C5, creating a 1,3-dicarbonyl motif in conjugation with the C3 ethyl ester and in spatial proximity to the ring nitrogen. In contrast, the commercially available regioisomer ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS 125885-50-9, PubChem CID 13133976) places its carbonyl groups at C2 and C5, separating them by three bond positions and eliminating the conjugated 1,3-dicarbonyl relationship [1]. The 4,5-dioxo arrangement enables keto-enol tautomerism at C4 (4-hydroxy-5-oxo form) that is structurally analogous to the 4-hydroxyquinolone pharmacophore found in clinical antibacterials such as nalidixic acid [2]. The 2,5-dioxo isomer cannot adopt this tautomeric form. This difference has direct implications for metal-chelation capacity: the 4,5-dioxo pattern can form a 5-membered chelate ring with divalent metal ions via the 4-oxo/3-ester motif, whereas the 2,5-dioxo isomer lacks geometrically favorable chelation geometry at these positions .

medicinal chemistry regioisomerism tautomeric equilibrium

Ethyl Ester vs. Free Carboxylic Acid: Lipophilicity and Membrane Permeability Differentiation

The target compound bears an ethyl ester at the C3 position (MW 235.24 g/mol), whereas its direct analog 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS 72913-01-0, MW 207.18 g/mol) presents a free carboxylic acid at the same position . The ethyl ester increases calculated lipophilicity (XLogP3-AA ~0.5 for the closely related 2,5-dioxo ethyl ester isomer) and removes the ionizable acidic proton present in the free acid, which has a predicted pKa of approximately 3-4 for the conjugated carboxylic acid group [1]. This difference in ionization state and lipophilicity directly impacts passive membrane permeability and cellular uptake in whole-cell assays, where the free acid is expected to show significantly reduced permeability at physiological pH due to its predominant anionic form [2]. In synthetic chemistry applications, the ethyl ester serves as a protective group that can be selectively hydrolyzed under controlled conditions, whereas the free acid requires activation (e.g., via acid chloride or coupling reagent) for further derivatization.

pharmacokinetics prodrug design lipophilicity

Patent-Documented Utility as a Validated Synthetic Intermediate in CFTR Modulator Chemistry

The target compound is explicitly claimed and utilized as a synthetic intermediate in US Patent 8,741,925 B2 (Modulators of ATP-binding cassette transporters, assigned to Vertex Pharmaceuticals), where it undergoes iodine-mediated oxidative aromatization to yield ethyl 1,4-dihydro-5-hydroxy-4-oxo-3-quinolinecarboxylate [1]. In the disclosed procedure, 1.6 g (6.8 mmol) of the target compound is treated with iodine (4.8 g, 19 mmol) in ethanol to drive aromatization of the saturated cyclohexane ring [2]. This specific transformation exploits the 4,5-dioxo oxidation state—the 4-oxo group facilitates enolization at C4, enabling electrophilic attack by iodine at the adjacent saturated ring position. The 2,5-dioxo regioisomer would not support this same transformation pathway with equivalent regioselectivity, as the 2-oxo group is not positioned to direct enolization toward the saturated ring in the same manner [3]. This patent-validated reactivity profile provides procurement-level confidence that the compound performs reliably in a documented synthetic sequence relevant to therapeutically important CFTR modulator chemistry.

synthetic intermediate CFTR modulator patented synthesis

Comparative Purity Specifications Across Commercial Sources for Procurement Decision-Making

Commercial purity specifications for the target compound vary across vendors, impacting procurement decisions for assay-grade applications. The target compound (CAS 873055-00-6) is available at 95% minimum purity from AKSci (Catalog 1892CU) and at 97% purity from Leyan (Product 1173040) and CheMenu (Catalog CM229490) . In comparison, the structurally related free acid analog 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS 72913-01-0) is offered at 95% purity from AKSci (Catalog 1940CU) . Critically, no vendor currently supplies the target compound with an MDL number, and physicochemical characterization data (melting point, boiling point, density, flash point) remain unreported across all major commercial sources, including Chemsrc and ChemicalBook . This absence of full characterization data means that procurement for regulated or GLP environments requires in-house analytical verification (NMR, HPLC, MS) before use, regardless of vendor-stated purity. The 2,5-dioxo regioisomer (CAS 125885-50-9) is similarly offered at 95% purity without MDL number, presenting equivalent characterization gaps.

purity specification procurement quality control

Scaffold-Level Differentiation from 5-Oxo-Hexahydroquinolines: The Second Carbonyl as a Pharmacophoric Determinant

The target compound contains two carbonyl groups (4,5-dioxo), distinguishing it from the broader and more extensively studied 5-oxo-hexahydroquinoline class, which bears only a single carbonyl at position 5 [1]. In the comprehensive 2019 review by Ranjbar et al. covering 5-oxo-HHQ derivatives, biological activities including calcium channel modulation, P-glycoprotein inhibition, anticancer, antibacterial, and antidiabetic effects were documented for compounds bearing only the 5-oxo functionality [2]. The additional 4-oxo group in the target compound introduces a second hydrogen-bond acceptor site and alters the electronic distribution across the conjugated system, which has been shown in analogous 4-quinolone antibacterials to be critical for DNA gyrase inhibition via metal-ion-mediated binding to the enzyme active site [3]. While direct comparative biological data between 4,5-dioxo and 5-oxo hexahydroquinolines are not available in the primary literature for this specific compound, the pharmacophoric difference is mechanistically substantive: the 4,5-dioxo pattern enables bidentate metal chelation and keto-enol tautomerism that the 5-oxo scaffold cannot achieve alone.

structure-activity relationship pharmacophore dioxo scaffold

Validated Application Scenarios for Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS 873055-00-6) Based on Quantitative Evidence


Synthetic Intermediate for Oxidative Aromatization to 4-Hydroxyquinoline-3-carboxylates in CFTR Modulator Synthesis

The target compound serves as a patent-validated precursor for iodine-mediated oxidative aromatization yielding ethyl 1,4-dihydro-5-hydroxy-4-oxo-3-quinolinecarboxylate, a key intermediate in ATP-binding cassette transporter modulator chemistry. The documented procedure uses 1.6 g (6.8 mmol) of the target compound with 4.8 g (19 mmol) iodine in ethanol [1]. This reaction exploits the unique 4,5-dioxo substitution pattern, where the 4-oxo group directs enolization and subsequent electrophilic iodination at the saturated ring. Researchers procuring this compound for CFTR-related medicinal chemistry should specify the 97% purity grade (Leyan or CheMenu) to minimize side reactions from residual starting materials that may interfere with the aromatization step [2].

Metal-Chelation Studies Exploiting the 4,5-Dioxo 1,3-Dicarbonyl Pharmacophore

The 4,5-dioxo arrangement creates a 1,3-dicarbonyl motif adjacent to the C3 ethyl ester, forming a potential bidentate metal-binding site that is absent in the 2,5-dioxo regioisomer [1]. This structural feature supports applications in metalloenzyme inhibition screening (e.g., DNA gyrase, HIV integrase, or metalloprotease targets) where the 4-hydroxy tautomer can coordinate divalent cations such as Mg²⁺ or Mn²⁺ in a geometry analogous to that of quinolone antibacterials [2]. The ethyl ester form is preferred over the free carboxylic acid (CAS 72913-01-0) for these studies because the neutral ester avoids confounding ionic interactions with metal cofactors and permits controlled hydrolysis to the active acid form in situ if required .

Regioisomer-Controlled Structure-Activity Relationship (SAR) Studies in Hexahydroquinoline Libraries

The target compound enables regioisomer-controlled SAR exploration when compared head-to-head with the 2,5-dioxo isomer (CAS 125885-50-9) and 5-oxo-only hexahydroquinoline derivatives. The 4,5-dioxo pattern provides two H-bond acceptor sites and keto-enol tautomerism, while the 2,5-dioxo pattern provides spatially separated carbonyls without the 1,3-dicarbonyl conjugation. Systematic comparison across these regioisomers in a single assay panel can deconvolute the contribution of the dioxo substitution pattern to biological activity, which is not possible when using only 5-oxo-hexahydroquinoline analogs [1]. Procurement should include all three comparator compounds (CAS 873055-00-6, CAS 125885-50-9, and representative 5-oxo-HHQ derivatives) with verified purity ≥95% to ensure valid SAR conclusions [2].

Prodrug Design Studies Leveraging the Ethyl Ester for Enhanced Membrane Permeability

The ethyl ester at C3 confers increased lipophilicity (estimated XLogP3-AA ~0.5) relative to the free carboxylic acid analog (CAS 72913-01-0, estimated XLogP3-AA ≤0.0), making the target compound more suitable for cell-based assays requiring passive membrane diffusion [1]. The ester can be hydrolyzed intracellularly by esterases to release the active carboxylic acid, a prodrug strategy well-precedented in quinolone antibacterial development. Researchers comparing the ethyl ester and free acid forms in parallel permeability assays (e.g., Caco-2 or PAMPA) can quantify the permeability advantage conferred by esterification, using the target compound as the ester prodrug form and the free acid (CAS 72913-01-0) as the active metabolite comparator [2].

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